molecular formula C15H15BrO3 B1312348 1-(Benzyloxy)-4-bromo-2,5-dimethoxybenzene CAS No. 524713-43-7

1-(Benzyloxy)-4-bromo-2,5-dimethoxybenzene

Cat. No. B1312348
CAS RN: 524713-43-7
M. Wt: 323.18 g/mol
InChI Key: GKSZUUGCKYUQMN-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-4-bromo-2,5-dimethoxybenzene (1-BzBr-2,5-DMB) is an organic compound that has been studied for its potential applications in various scientific research fields. It is a derivative of benzene, and is a common starting material in the synthesis of other compounds. This compound has been studied for its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Synthesis and Chemical Modification

  • Bromination and Sulfur-functionalized Benzoquinones : The bromination of similar dimethoxybenzenes has been explored for creating various brominated products, including those with potential for sulfur-containing quinone derivatives, indicating a pathway for chemical modifications and syntheses (Aitken et al., 2016).

  • Microwave-Enhanced Cross-Coupling Reactions : Studies have shown that microwave irradiation can facilitate the cross-coupling of sterically hindered and electron-rich aryl halides, such as those structurally similar to 1-(Benzyloxy)-4-bromo-2,5-dimethoxybenzene, leading to the formation of various derivatives (Brooker et al., 2010).

  • Facile Oxidation to Quinones : Research on fused dimethoxybenzenes, closely related to the compound , has demonstrated their oxidation to benzoquinones, highlighting the potential for generating quinone derivatives from this compound (Kim et al., 2001).

Material Science and Engineering Applications

  • Electro-oxidative Polymerization : Studies have explored the electro-oxidative polymerization of p-dialkoxybenzenes, such as 1,4-dimethoxybenzene, to produce polymers like poly(2,5-dimethoxy-1,4-phenylene), suggesting potential applications in polymer science and engineering for similar compounds (Yamamoto et al., 1988).

Pharmaceutical and Medical Research

  • Synthesis of Medical Intermediate Molecules : There has been research on the synthesis of 2,5-dimethoxy-4-ethylthio-benzeneethanamine from dimethoxybenzene derivatives, highlighting the potential for creating medical intermediate molecules that might have applications in treatments for psychiatric disorders (Z. Zhimin, 2003).

properties

IUPAC Name

1-bromo-2,5-dimethoxy-4-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO3/c1-17-13-9-15(14(18-2)8-12(13)16)19-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKSZUUGCKYUQMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1OCC2=CC=CC=C2)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60453199
Record name 1-Benzyloxy-4-bromo-2,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60453199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

524713-43-7
Record name 1-Benzyloxy-4-bromo-2,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60453199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Benzyloxy-2-bromo-4-methoxy-phenol 3 (2.76 g, 89.0 mmol) and NaH (0.89 g, 13.0 mmol, 60% dispersion in oil) were added to a flask and flushed with Ar. Dry THF (50 mL) was added and the suspension was stirred in an ice bath for 20 min. CH3I (1.7 mL, 27.0 mmol, filtered through basic alumina) was added and the mixture stirred at room temperature under Ar for 18 h. After cooling the reaction mixture in an ice bath, water was added slowly. The mixture was extracted with ethyl acetate, dried and concentrated to give yellow oil that solidified under vacuum. The oil was purified by silica gel chromatography using silica gel with (10% ethyl acetate/hexanes) to give 2.5 g (88%) of 4 as a white solid. 1H-NMR (400 MHz, CDCl3) dH 3.75 (3H, s, OCH3), 3.84 (3H, s, OCH3), 5.15 (2H, s, CH2Ph), 6.57 (1H, s, ArH), 7.07(1H,s,ArH), 7.32-7.42(5H,m,CH2Ph).
Quantity
2.76 g
Type
reactant
Reaction Step One
Name
Quantity
0.89 g
Type
reactant
Reaction Step One
Name
Quantity
1.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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